![molecular formula C11H15NO2S B7887956 (2S)-2-azaniumyl-3-[(4-methylphenyl)methylsulfanyl]propanoate](/img/structure/B7887956.png)
(2S)-2-azaniumyl-3-[(4-methylphenyl)methylsulfanyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-azaniumyl-3-[(4-methylphenyl)methylsulfanyl]propanoate is a chemical compound with various applications in scientific research and industry. It is known for its unique properties and reactivity, making it a valuable subject of study in multiple fields.
Preparation Methods
The preparation of (2S)-2-azaniumyl-3-[(4-methylphenyl)methylsulfanyl]propanoate involves specific synthetic routes and reaction conditions. Industrial production methods typically include the following steps:
Synthesis: The compound is synthesized through a series of chemical reactions involving specific reagents and catalysts.
Purification: The synthesized compound is purified using techniques such as distillation, crystallization, or chromatography to ensure high purity.
Quality Control: The final product undergoes rigorous quality control tests to confirm its chemical composition and purity.
Chemical Reactions Analysis
(2S)-2-azaniumyl-3-[(4-methylphenyl)methylsulfanyl]propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include specific temperatures, solvents, and catalysts to optimize the reaction yield and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2S)-2-azaniumyl-3-[(4-methylphenyl)methylsulfanyl]propanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.
Industry: this compound is used in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of (2S)-2-azaniumyl-3-[(4-methylphenyl)methylsulfanyl]propanoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, leading to a series of biochemical reactions and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Properties
IUPAC Name |
(2S)-2-azaniumyl-3-[(4-methylphenyl)methylsulfanyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-8-2-4-9(5-3-8)6-15-7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAPFSZIUBUTNW-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(C(=O)[O-])[NH3+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC[C@H](C(=O)[O-])[NH3+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
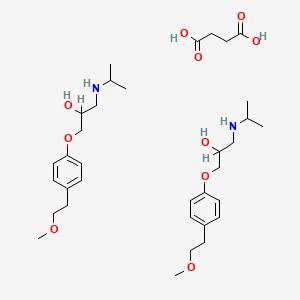
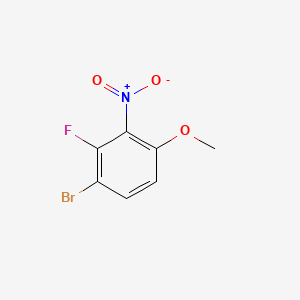

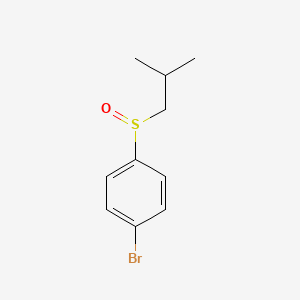
![(2S)-2-azaniumyl-3-methyl-3-[(4-methylphenyl)methylsulfanyl]butanoate](/img/structure/B7887896.png)
![disodium;[4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] phosphate;hydrate](/img/structure/B7887928.png)
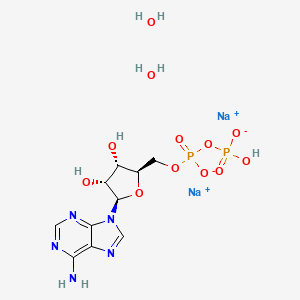
![(2S)-2-azaniumyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B7887946.png)
![sodium;4-[(Z)-[4-(ethylamino)-3-methylphenyl]-[(4E)-4-ethylazaniumylidene-3-methylcyclohexa-2,5-dien-1-ylidene]methyl]benzene-1,3-disulfonate](/img/structure/B7887951.png)
![(2S)-2-azaniumyl-3-[(4-methoxyphenyl)methylsulfanyl]propanoate](/img/structure/B7887958.png)
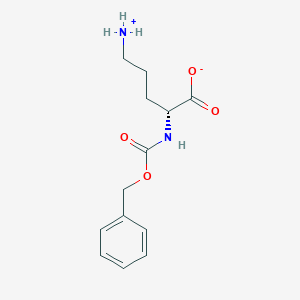
![disodium;[[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B7887967.png)
![REL-[(4R,7S)-1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-METHANOISOINDOL-2-YL]ACETIC ACID](/img/structure/B7887973.png)

